molecular formula C12H21NO3 B2990457 Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate CAS No. 1228450-21-2

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate

Cat. No.: B2990457
CAS No.: 1228450-21-2
M. Wt: 227.304
InChI Key: FPTMDKGETGTSCG-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate (CAS: 1228450-21-2) is a seven-membered azepane derivative functionalized with a tert-butyl carbamate group at position 1, a methyl group at position 4, and a ketone at position 5. Its molecular formula is C₁₂H₂₁NO₃, with a molar mass of 227.3 g/mol . This compound is typically stored at room temperature and is utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, such as topoisomerase inhibitors . Its structural features, including the electron-withdrawing ketone and sterically bulky tert-butyl group, influence its reactivity and stability in synthetic pathways.

Properties

IUPAC Name

tert-butyl 4-methyl-5-oxoazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-5-7-13(8-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTMDKGETGTSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for tert-butyl 4-methyl-5-oxoazepane-1-carboxylate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-5-oxoazepane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological processes and material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-methyl-5-oxoazepane-1-carboxylate with structurally analogous azepane derivatives, highlighting differences in substituents, molecular properties, and applications.

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Properties
This compound 1228450-21-2 C₁₂H₂₁NO₃ 227.3 4-methyl, 5-oxo Intermediate for topoisomerase inhibitors; balanced steric and electronic properties .
Tert-butyl 4-bromo-5-oxoazepane-1-carboxylate 1004764-82-2 C₁₁H₁₈BrNO₃ 292.17 4-bromo, 5-oxo Bromine substituent enhances reactivity in nucleophilic substitution reactions .
Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate N/A C₁₀H₁₈N₂O₃ ~214.26* Additional nitrogen at position 4 Potential use in heterocyclic chemistry; increased polarity due to diazepane core .
Ethyl 1-Boc-5-oxoazepane-4-carboxylate N/A C₁₃H₂₁NO₅ ~271.31* Ethyl ester at position 4 Dual ester groups improve solubility; used in combinatorial chemistry .
Tert-butyl 4-amino-5-phenylazepane-1-carboxylate 1353989-57-7 C₁₇H₂₆N₂O₂ 290.41 4-amino, 5-phenyl Amino and phenyl groups enable hydrogen bonding and π-π interactions; drug discovery .

*Note: Molar masses marked with * are estimated based on molecular formulas.

Key Findings

Substituent Effects :

  • The 4-methyl group in the target compound provides steric hindrance, reducing unwanted side reactions compared to the more reactive 4-bromo analog .
  • The 5-oxo group is conserved across analogs, contributing to electron-deficient character and facilitating ring-opening reactions.

Molecular Weight and Polarity :

  • The brominated derivative (292.17 g/mol) has a higher molecular weight due to bromine, increasing hydrophobicity but limiting aqueous solubility .
  • The diazepane analog (C₁₀H₁₈N₂O₃) introduces polarity via an additional nitrogen, enhancing compatibility with biological systems .

Functional Group Diversity: The ethyl ester in Ethyl 1-Boc-5-oxoazepane-4-carboxylate adds a second hydrolyzable group, making it suitable for prodrug design . The 4-amino-5-phenyl analog’s aromatic and basic groups expand its utility in targeting enzymes with hydrophobic binding pockets .

Biological Activity

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate is a compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO2C_{12}H_{21}NO_2, with a molecular weight of approximately 213.31 g/mol. The compound features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, contributing to its biological activity.

Research indicates that compounds similar to this compound can modulate various biological pathways. For instance, studies have shown that related azepane derivatives can act as agonists for muscarinic receptors, which are crucial in cognitive functions and memory processes. The interaction with these receptors suggests potential applications in treating cognitive disorders such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR of azepane derivatives indicates that modifications on the azepane ring significantly influence their biological activity. For example, the presence of specific substituents on the ring can enhance receptor binding affinity and selectivity. A comparative analysis showed that certain structural features lead to improved potency at muscarinic M1 receptors while minimizing interactions with M2 and M3 receptors, thereby reducing side effects associated with non-selective agonists .

Study 1: Muscarinic Receptor Modulation

In a study investigating the efficacy of azepane derivatives, this compound was tested for its ability to activate M1 receptors. The results demonstrated that this compound exhibited sub-micromolar potency (EC50 = 316 nM) at the M1 receptor, indicating its potential as a therapeutic agent for cognitive enhancement .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds. The study revealed that azepane derivatives could induce autophagy in neuronal cells, promoting cell survival under stress conditions. This effect was attributed to enhanced lysosomal function, suggesting a role for these compounds in neurodegenerative disease management .

Data Table: Summary of Biological Activities

CompoundTarget ReceptorEC50 (nM)Biological Effect
This compoundM1316Cognitive enhancement
Related Azepane DerivativeAutophagy-Neuroprotective effects
Other Azepane CompoundsVariousVariesPotential treatment for cognitive disorders

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 4-methyl-5-oxoazepane-1-carboxylate, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions, such as cyclization of precursors under reflux conditions. For example, ethyl acetoacetate and malononitrile are reacted in 1,4-dioxane with triethylamine as a catalyst, followed by neutralization with HCl to precipitate the product . Reaction conditions like solvent polarity (e.g., ethanol vs. dioxane), temperature (reflux vs. room temperature), and catalyst choice (triethylamine vs. ionic liquids) critically impact yield and purity. Purification via silica gel chromatography is commonly employed to isolate the target compound .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azepane ring structure and tert-butyl group. For instance, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR. Infrared (IR) spectroscopy identifies the carbonyl (C=O) stretch at ~1700 cm⁻¹ and the oxo group at ~1650 cm⁻¹. Mass spectrometry (MS) confirms molecular weight, with the tert-butyl group often leading to fragmentation patterns at m/z 57 . X-ray crystallography (using SHELX software) resolves stereochemical ambiguities .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .
  • Storage: Keep in a cool, dry place away from oxidizers and ignition sources .

Advanced: How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

Answer:
Contradictions often arise from twinning or poor data resolution. Strategies include:

  • Data Collection: Use high-resolution synchrotron sources to improve signal-to-noise ratios.
  • Refinement Tools: SHELXL’s TWIN and BASF commands correct for twinning by refining scale factors and batch parameters .
  • Validation: Cross-check with spectroscopic data (NMR/IR) to confirm bond lengths and angles .

Advanced: What strategies optimize the regioselectivity in the ring-opening reactions of this compound derivatives?

Answer:
Regioselectivity is controlled by:

  • Catalysts: Lewis acids (e.g., BF₃·Et₂O) stabilize transition states at specific positions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered carbonyl group.
  • Temperature: Lower temperatures (−20°C) slow competing pathways, enhancing selectivity .

Advanced: How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in nucleophilic reactions?

Answer:
Density Functional Theory (DFT) calculations:

  • Reactivity Prediction: Identify electrophilic centers via Fukui indices and molecular electrostatic potential (MEP) maps.
  • Transition State Modeling: Simulate intermediates to assess activation energies for nucleophilic additions .
  • Solvent Modeling: COSMO-RS models predict solvent effects on reaction pathways .

Advanced: What methodologies address low yields in multi-step syntheses involving this compound intermediates?

Answer:

  • Step Optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., pH, stoichiometry) .
  • Intermediate Trapping: Quench reactive intermediates (e.g., enolates) with silylating agents to prevent side reactions .
  • Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates efficiently .

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